2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-22-12-5-6-14(17)13(8-12)16(21)18-9-11-10-19-20-7-3-2-4-15(11)20/h2-8,10H,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKOBCMESDVJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the cell cycle progression, leading to the arrest of cell division.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption prevents DNA replication, a critical process for cell division. Consequently, the cell cannot proceed to the next stages of the cell cycle, leading to cell cycle arrest.
Biological Activity
2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on available research data.
Chemical Structure and Properties
The chemical structure of 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 305.16 g/mol
The presence of the bromine and methoxy groups, along with the pyrazolo[1,5-a]pyridine moiety, contributes to its unique properties that may influence its biological activity.
Anticancer Potential
Research indicates that compounds similar to 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyridine have been shown to inhibit various cancer cell lines effectively. A study evaluated the cytotoxic effects on NCI-60 cancer cell lines and found that certain derivatives demonstrated high growth inhibition rates across multiple types of cancer cells .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, pyrazolo derivatives have shown inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. The inhibition rates were compared to standard drugs like acarbose, demonstrating promising results for managing diabetes .
Neuroprotective Effects
Another area of interest is the neuroprotective activity of pyrazolo derivatives. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
The exact mechanisms through which 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide exerts its biological effects remain under investigation. However, it is hypothesized that the compound interacts with specific receptors and enzymes involved in metabolic pathways and cellular signaling.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness in inhibiting cancer cell proliferation. For example, one study reported that a related pyrazolo derivative exhibited an IC50 value indicating potent activity against cancer cells .
Antioxidant Activity
The antioxidant capacity of pyrazolo derivatives has also been evaluated. A comparative analysis showed that some derivatives had significant scavenging activities against free radicals, which is crucial for preventing oxidative stress-related diseases .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural elements include:
- Benzamide backbone : Provides a planar aromatic system for hydrophobic interactions.
- Methoxy group : Improves solubility and modulates electronic properties.
- Pyrazolo[1,5-a]pyridine moiety : A nitrogen-rich bicyclic system contributing to π-π stacking and hydrogen bonding.
Table 1: Structural Comparison with Analogous Compounds
Physicochemical and Pharmacokinetic Properties
- Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to non-polar analogs .
- Molecular weight : At 401.3 g/mol, the compound falls within the acceptable range for oral bioavailability (Rule of Five compliance).
- Electron-rich systems : Pyrazolo[1,5-a]pyridine’s electron-rich nature facilitates interactions with enzymatic active sites, as seen in pyrazolo[1,5-a]pyrimidines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
